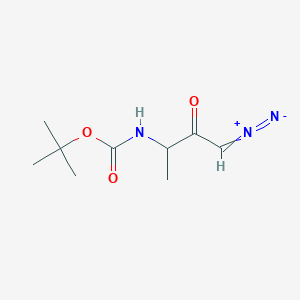
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate
Vue d'ensemble
Description
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is a diazo compound that contains a diazo group (-N=N-) and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can be synthesized through the Arndt-Eistert reaction, which involves the conversion of an α-amino acid to a β-amino acid using diazomethane . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the formation of the desired diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate undergoes various types of reactions, including:
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, O-H, S-H, and Si-H bonds.
Cyclopropanation: The compound can react with alkenes to form cyclopropane derivatives.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal triflates, which activate the diazo group to generate carbenes . Solvents such as dichloromethane and acetone are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include cyclic urethanes, oxazinanones, and cyclopropane derivatives .
Applications De Recherche Scientifique
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules through carbene transfer reactions.
Medicinal Chemistry: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It can be used to create novel materials with unique properties through its reactivity with various substrates.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate involves the generation of carbenes from the diazo group. These carbenes can insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazo-3-(tert-butoxycarbonylamino)-3-phenylpropan-2-one: Similar in structure but contains a phenyl group instead of a butanone group.
1-Diazo-3-(tert-butoxycarbonylamino)-4-methylpentan-2-one: Similar but contains a methylpentan group.
Uniqueness
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for the generation of carbenes and its reactivity in various organic synthesis reactions. Its tert-butoxycarbonyl protected amino group also provides stability and selectivity in reactions .
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14) |
Clé InChI |
XPHQCGACMYIDJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














